molecular formula C7H3Cl2NS B1584088 2,6-Dichlorophenyl isothiocyanate CAS No. 6590-95-0

2,6-Dichlorophenyl isothiocyanate

Cat. No. B1584088
CAS RN: 6590-95-0
M. Wt: 204.08 g/mol
InChI Key: SUCGVQHNGIQXGD-UHFFFAOYSA-N
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Patent
US08519149B2

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2,6-dichloro aniline (2.0 g, 12.34 mmol), thiophosgene (1.41 g, 12.34 mmol) and N-ethyl di-isopropyl amine (7.42 g, 57.51 mmol) in DCM (20 mL) to afford 1.0 g of the desired product. 1HNMR (DMSO-d6): δ 7.62 (d, J=7.8 Hz, 2H), 7.39 (t, J=7.8 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
7.42 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].[C:10](Cl)(Cl)=[S:11].C(N(C(C)C)C(C)C)C>C(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[N:4]=[C:10]=[S:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Step Two
Name
Quantity
1.41 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Three
Name
Quantity
7.42 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.